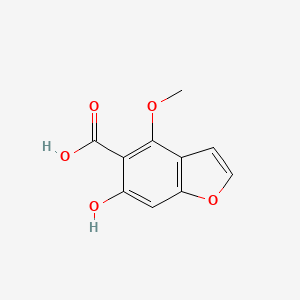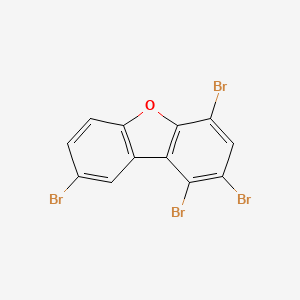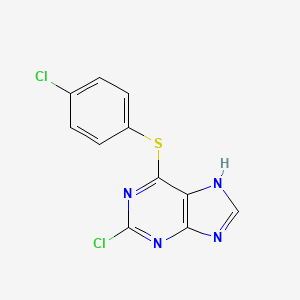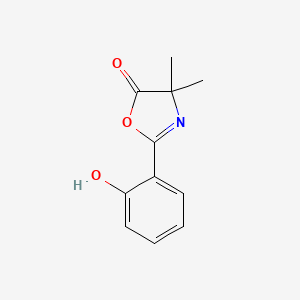
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid is a compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the desired amino acid . Another method involves the use of photocatalytic reactions to modify amino acids under mild, physiologically compatible conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, where the reaction conditions are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonomethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phosphonomethyl derivatives, and various substituted amino acids.
Applications De Recherche Scientifique
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The phosphonomethyl group can act as a mimic of phosphate, allowing the compound to interfere with phosphate-dependent enzymes and metabolic processes . This interaction can lead to the inhibition of enzyme activity and alteration of cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-4-(methylthio)butanoic acid: Lacks the phosphonomethyl group.
(S)-2-Amino-4-(phosphonomethyl)butanoic acid: Lacks the methylthio group.
(S)-4-(Methylthio)-2-aminobutanoic acid: Lacks the phosphonomethyl group.
Uniqueness
The presence of both the methylthio and phosphonomethyl groups in (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid imparts unique chemical properties, such as enhanced reactivity and specificity in biological systems. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H14NO5PS |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
(2S)-4-methylsulfanyl-2-(phosphonomethylamino)butanoic acid |
InChI |
InChI=1S/C6H14NO5PS/c1-14-3-2-5(6(8)9)7-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H2,10,11,12)/t5-/m0/s1 |
Clé InChI |
SHUKYVDIYQSADA-YFKPBYRVSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NCP(=O)(O)O |
SMILES canonique |
CSCCC(C(=O)O)NCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


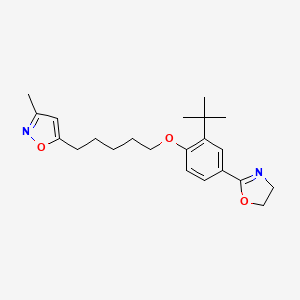
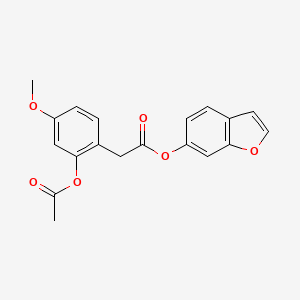
![1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12900846.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
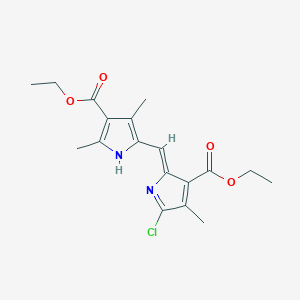
![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
